molecular formula C7H8N2O2 B220192 19,20-Dehydroprostaglandin E2 CAS No. 111219-93-3

19,20-Dehydroprostaglandin E2

货号 B220192
CAS 编号: 111219-93-3
分子量: 350.4 g/mol
InChI 键: DIRVEFSXGQYPLZ-ARSRFYASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

19,20-Dehydroprostaglandin E2 (19,20-dihydro PGE2) is a derivative of prostaglandin E2 (PGE2) which is a bioactive lipid mediator. It is an important molecule in the field of scientific research due to its various biological and physiological effects.

科学研究应用

19,20-dihydro 19,20-Dehydroprostaglandin E2 has been extensively studied for its various biological and physiological effects. It has been used in scientific research to investigate the role of 19,20-Dehydroprostaglandin E2 in inflammation, pain, fever, and cancer. It has also been used to study the effects of 19,20-Dehydroprostaglandin E2 on the immune system, cardiovascular system, and reproductive system.

作用机制

19,20-dihydro 19,20-Dehydroprostaglandin E2 exerts its biological effects by binding to and activating the 19,20-Dehydroprostaglandin E2 receptor. The 19,20-Dehydroprostaglandin E2 receptor is a G protein-coupled receptor that is expressed on various cell types. Activation of the 19,20-Dehydroprostaglandin E2 receptor leads to the activation of intracellular signaling pathways that regulate cellular functions such as gene expression, protein synthesis, and ion channel activity.
Biochemical and Physiological Effects
19,20-dihydro 19,20-Dehydroprostaglandin E2 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has analgesic effects by inhibiting the production of prostaglandin E2 in the spinal cord. Additionally, 19,20-dihydro 19,20-Dehydroprostaglandin E2 has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

实验室实验的优点和局限性

19,20-dihydro 19,20-Dehydroprostaglandin E2 has several advantages for lab experiments. It is a stable and soluble molecule that can be easily synthesized and stored. It can be used in various in vitro and in vivo experiments to study the biological and physiological effects of 19,20-Dehydroprostaglandin E2. However, one limitation of using 19,20-dihydro 19,20-Dehydroprostaglandin E2 is that it may not fully mimic the effects of endogenous 19,20-Dehydroprostaglandin E2 in vivo. Additionally, the effects of 19,20-dihydro 19,20-Dehydroprostaglandin E2 may vary depending on the cell type and experimental conditions.

未来方向

There are several future directions for the study of 19,20-dihydro 19,20-Dehydroprostaglandin E2. One direction is to investigate its role in the regulation of immune responses and autoimmune diseases. Another direction is to study its effects on the cardiovascular system and its potential as a therapeutic agent for cardiovascular diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-tumor effects of 19,20-dihydro 19,20-Dehydroprostaglandin E2 and its potential as a cancer therapy.
Conclusion
In conclusion, 19,20-dihydro 19,20-Dehydroprostaglandin E2 is an important molecule in the field of scientific research due to its various biological and physiological effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 19,20-dihydro 19,20-Dehydroprostaglandin E2 may lead to the development of new therapies for various diseases and conditions.

合成方法

19,20-dihydro 19,20-Dehydroprostaglandin E2 can be synthesized from 19,20-Dehydroprostaglandin E2 by using chemical modifications. The synthesis method involves the reduction of the C-19 and C-20 double bonds of 19,20-Dehydroprostaglandin E2 to form the corresponding dihydro derivative. The reduction reaction can be carried out using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas in the presence of a catalyst.

属性

CAS 编号

111219-93-3

产品名称

19,20-Dehydroprostaglandin E2

分子式

C7H8N2O2

分子量

350.4 g/mol

IUPAC 名称

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h2,4,7,12-13,15-17,19,21,23H,1,3,5-6,8-11,14H2,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChI 键

DIRVEFSXGQYPLZ-ARSRFYASSA-N

手性 SMILES

C=CCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

SMILES

C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

规范 SMILES

C=CCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

同义词

19,20-dehydroprostaglandin E2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。